Pyrrhocoris defensin

Catalog No.
S1828958
CAS No.
156680-11-4
M.F
C7H7NO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrhocoris defensin

CAS Number

156680-11-4

Product Name

Pyrrhocoris defensin

Molecular Formula

C7H7NO2

Molecular Weight

0

Synonyms

Pyrrhocoris defensin

Pyrrhocoris defensin is an antimicrobial peptide derived from the firebug Pyrrhocoris apterus, belonging to the defensin family of peptides known for their broad-spectrum antimicrobial properties. These peptides typically exhibit a unique structural topology characterized by a cysteine-stabilized αβ motif, which includes three disulfide bonds, an alpha helix, and beta sheets. This structural arrangement is crucial for their biological activity, enabling them to interact effectively with microbial membranes and exert antimicrobial effects against a variety of pathogens, including bacteria and fungi .

Involving Pyrrhocoris defensin are related to its interaction with microbial membranes. The peptide binds to the lipid bilayer of bacterial cells, leading to membrane disruption. This disruption can occur through pore formation or by altering membrane permeability, which results in the efflux of essential ions and nutrients from the bacterial cell . Additionally, the presence of disulfide bonds within the peptide contributes to its stability and functional integrity, allowing it to maintain its structure under physiological conditions .

Pyrrhocoris defensin exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to bacterial membranes, which leads to cell lysis or inhibition of cellular processes. Studies have demonstrated that Pyrrhocoris defensin is particularly effective against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections . Furthermore, it has antifungal properties, making it a versatile component of the innate immune system in insects .

The synthesis of Pyrrhocoris defensin can be achieved through several methods:

  • Recombinant DNA Technology: This involves cloning the gene encoding Pyrrhocoris defensin into an expression vector, followed by transformation into a suitable host organism (e.g., Escherichia coli). The peptide can then be expressed and purified from the host cells.
  • Solid-Phase Peptide Synthesis: This chemical synthesis method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of the peptide in a controlled manner. This method is particularly useful for producing modified versions of defensins with enhanced properties.
  • Extraction from Natural Sources: Pyrrhocoris defensin can also be isolated from the hemolymph or tissues of Pyrrhocoris apterus through various purification techniques such as chromatography .

The applications of Pyrrhocoris defensin are diverse:

  • Antimicrobial Agents: Due to its potent antibacterial and antifungal activities, it holds promise as a natural antibiotic alternative in medicine.
  • Agricultural Use: As an insect-derived antimicrobial peptide, it can be utilized in agriculture to protect crops from bacterial and fungal infections without harming beneficial organisms.
  • Biotechnology: The unique structural features of Pyrrhocoris defensin make it a valuable candidate for peptide engineering and drug design aimed at enhancing antimicrobial efficacy .

Interaction studies have shown that Pyrrhocoris defensin binds specifically to microbial membranes, leading to membrane destabilization. Research indicates that this interaction is influenced by the peptide's charge distribution and hydrophobicity, which play critical roles in its ability to penetrate lipid bilayers. Studies using techniques like nuclear magnetic resonance spectroscopy and circular dichroism have elucidated its structural dynamics upon binding to membranes . Additionally, investigations into its interaction with heat shock proteins suggest potential pathways for enhancing its delivery and efficacy against pathogens .

Pyrrhocoris defensin shares similarities with several other insect defensins, which are characterized by their cationic nature and structural motifs. Here are some comparable compounds:

Compound NameSource OrganismNotable Features
DrosocinDrosophila melanogasterEffective against Gram-positive bacteria; O-glycosylated for activity .
MetchnikowinDrosophila melanogasterTargets fungal enzymes; shows unique specificity towards fungi .
HeliomicinHeliothis virescensExhibits antifungal properties; contains similar disulfide connectivity .
PhormicinPhormia reginaBroad-spectrum activity; structurally similar with CSαβ motif .
PyrrhocoricinPyrrhocoris apterusUnique binding interactions with DnaK protein; important for antimicrobial activity .

Uniqueness of Pyrrhocoris Defensin

What sets Pyrrhocoris defensin apart from these similar compounds is its specific interaction with heat shock proteins and its adaptability in various environmental conditions. Its ability to function effectively across different microbial targets while maintaining structural stability under physiological conditions underscores its potential as a lead compound for further pharmaceutical development .

Pyrrhocoris defensin is a cationic antimicrobial peptide isolated from the firebug Pyrrhocoris apterus, belonging to the order Hemiptera [20]. This defensin represents the first antibacterial peptide characterized from Hemiptera, an insect order that predated the Endopterygotes by at least 50 million years in evolution [21]. The mature Pyrrhocoris defensin peptide consists of 43 amino acid residues, making it a member of the insect defensin family which typically ranges from 34-51 amino acids in length [15] [24].

The primary structure of Pyrrhocoris defensin features six highly conserved cysteine residues that form three intramolecular disulfide bonds, which are critical for maintaining its structural integrity and antimicrobial function [1] [2]. These cysteine residues are arranged in a specific pattern that is characteristic of insect defensins, with the disulfide bridges typically formed between Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6 [1] [3]. This arrangement creates a compact and stable molecular structure that contributes to the peptide's resistance to proteolytic degradation [2].

Pyrrhocoris defensin is synthesized as a precursor molecule that undergoes post-translational processing to yield the mature, biologically active peptide [8] [9]. The precursor consists of three distinct regions: a signal peptide at the N-terminus, a pro-region, and the mature defensin peptide at the C-terminus [3] [15]. The signal peptide directs the translocation of the nascent peptide into the secretory pathway, while the pro-region may serve to keep the peptide inactive until it is properly processed and secreted [15] [18].

FeatureCharacteristic of Pyrrhocoris Defensin
Length43 amino acid residues
Molecular WeightApproximately 4.7 kDa
Isoelectric PointBasic (typically around 9.0)
ChargeCationic (positively charged)
Conserved ResiduesSix cysteines forming three disulfide bonds
ClassificationInsect defensin (cis-defensin)
Structural MotifCysteine-stabilized αβ (CSαβ)

Post-translational modifications play a crucial role in the maturation of Pyrrhocoris defensin [9] [18]. The processing of the precursor involves proteolytic cleavage at specific sites to remove the signal peptide and pro-region [1] [8]. In insect defensins, a dibasic cleavage site (often -KR↓ or similar motifs) is typically recognized by furin-like enzymes, which are essential for the post-translational proteolytic processing of the mature peptide precursor [8] [9]. This processing is critical for the activation of the defensin, as the pro-region often masks the antimicrobial activity of the mature peptide [18].

The mature Pyrrhocoris defensin is a typical cationic peptide containing several positively charged amino acid residues, which contribute to its antimicrobial activity by facilitating interactions with negatively charged microbial membranes [1] [4]. The distribution of these charged residues on the surface of the peptide creates positively charged regions that are crucial for its function [1] [3].

Secondary and Tertiary Structural Features: Cysteine-Stabilized αβ Motif (CSαβ)

The secondary and tertiary structure of Pyrrhocoris defensin exemplifies the characteristic cysteine-stabilized αβ motif (CSαβ) that is common among defensin peptides across different organisms [2] [4]. This structural motif is defined by a specific arrangement of secondary structural elements stabilized by disulfide bridges, which confers remarkable stability to the peptide against heat and proteolytic degradation [2] [16].

The secondary structure of Pyrrhocoris defensin comprises an α-helix and two antiparallel β-sheets [1] [4]. The α-helix is typically located at the N-terminal portion of the mature peptide, while the β-sheets form the C-terminal region [1] [26]. This arrangement of secondary structural elements is critical for the formation of the CSαβ motif, which is a hallmark of insect defensins [2] [3].

The tertiary structure of Pyrrhocoris defensin is characterized by the spatial arrangement of these secondary structural elements, held together by three disulfide bridges [1] [26]. The β-pleated sheet at the C-terminus connects with the α-helix through two disulfide bonds to form the cysteine-stabilized αβ motif, while the third disulfide bond links the N-terminal loop with the β-sheet to form a ring-like structure [1] [12]. This compact and rigid three-dimensional conformation is essential for the peptide's antimicrobial activity [1] [3].

The CSαβ motif in Pyrrhocoris defensin creates a substrate-binding groove among the α-helix and β-sheets, formed by the six cysteine residues and several other conserved amino acids [1] [3]. This groove is thought to be involved in the recognition and binding of target molecules on microbial surfaces [1] [12]. Additionally, the distribution of positively charged amino acids on the surface of the three-dimensional structure creates regions that are positively charged at neutral pH, which is important for the peptide's interaction with negatively charged microbial membranes [1] [4].

The structural stability conferred by the CSαβ motif is reflected in the high resistance of Pyrrhocoris defensin to heat and proteolytic degradation [2] [16]. This stability is attributed to the tight arrangement of secondary structural elements secured by the disulfide bridges [2] [15]. The conserved nature of this structural motif across different insect species suggests its evolutionary importance in the function of defensins as key components of the innate immune response [13] [15].

Homology modeling studies have shown that the three-dimensional structure of Pyrrhocoris defensin is similar to other insect defensins, with the CSαβ motif being highly conserved [1] [3]. This structural conservation is likely due to the functional constraints imposed by the peptide's role in antimicrobial defense [13] [15]. The CSαβ motif is not only found in insect defensins but also in defensins from other organisms, indicating its evolutionary success as a structural scaffold for antimicrobial peptides [2] [3].

Genetic Organization: Gene Structure, Precursor Processing, and Regulatory Elements

The genetic organization of Pyrrhocoris defensin reflects the typical structure of insect defensin genes, which consists of two exons separated by one intron [3] [15]. The first exon encodes the 5'-untranslated region (UTR) and part of the signal peptide, while the second exon encodes the remainder of the signal peptide, the pro-region, the mature defensin peptide, and the 3'-UTR [3] [13]. This gene structure is conserved among insect defensins, suggesting its evolutionary importance [3] [15].

The intron in Pyrrhocoris defensin gene follows the GT-AG rule, which is a consensus splice junction found in many eukaryotic genes [3] [13]. The phase of the intron (phase I) is also conserved among insect defensin genes, indicating that the exon encoding the mature defensin is not split by any intron [3]. This conservation of intron phase suggests that the mature defensin peptide represents a single structural and functional unit [3] [13].

The precursor of Pyrrhocoris defensin undergoes a series of processing steps to yield the mature, biologically active peptide [9] [15]. The signal peptide is cleaved off during translocation into the endoplasmic reticulum, followed by the removal of the pro-region by specific proteases [9] [18]. In insect defensins, the pro-region is often rich in negatively charged amino acids, which may neutralize the positive charges of the mature peptide and keep it inactive until properly processed [15] [18].

FeatureCharacteristic of Pyrrhocoris Defensin Gene
Gene StructureTwo exons, one intron
Intron PhasePhase I (conserved among insect defensins)
Splice JunctionGT-AG rule
Precursor OrganizationSignal peptide, pro-region, mature peptide
Regulatory ElementsNF-κB binding sites, C/EBP-like motifs
Expression PatternInducible upon immune challenge

The processing of the Pyrrhocoris defensin precursor involves specific proteolytic cleavage sites [9] [18]. A dibasic cleavage site (often -KR↓ or similar motifs) is typically recognized by furin-like enzymes, which are essential for the post-translational proteolytic processing of the mature peptide precursor [8] [9]. This processing is critical for the activation of the defensin, as the pro-region often masks the antimicrobial activity of the mature peptide [18].

The expression of Pyrrhocoris defensin is regulated by specific regulatory elements in its promoter region [14] [19]. In insect defensin genes, the promoter typically contains binding sites for transcription factors involved in immune response, such as NF-κB and C/EBP-like factors [14] [19]. These regulatory elements are responsible for the inducible expression of defensin genes upon immune challenge [14] [19].

A comparative analysis of insect defensin promoters has identified key cis-acting regulatory elements responsible for the temporal control of defensin gene expression [19]. The promoters of insect defensins are typically up-regulated by immune challenge, and this stimulated activity depends upon a cluster of NF-κB binding sites and closely associated C/EBP-like motifs, which function as a unit for optimal promoter activity [19]. This novel association between NF-κB and C/EBP binding sites may be of widespread significance in the regulation of antimicrobial peptide genes [19].

Immune Pathway Activation: Toll and IMD Signaling Cross-Talk

The biosynthesis of Pyrrhocoris defensin is fundamentally controlled by evolutionarily conserved immune signaling pathways that orchestrate the insect's response to microbial threats. The Toll and Immune Deficiency (IMD) pathways represent the primary regulatory mechanisms governing defensin expression in Pyrrhocoris apterus, demonstrating sophisticated molecular cross-talk that enables precise antimicrobial responses [1] [2].

The Toll pathway functions as the principal regulator of defensin expression in response to Gram-positive bacterial infections and fungal pathogens. Upon pathogen recognition, peptidoglycan recognition proteins (PGRPs) detect lysine-type peptidoglycan and initiate a proteolytic cascade that activates Spätzle, the extracellular ligand for the Toll receptor [3] [1]. This activation triggers intracellular signaling through MyD88, Tube, and Pelle, ultimately leading to the nuclear translocation of Nuclear Factor-kappa B (NF-κB) transcription factors, specifically Dorsal and DIF in insects [1] [2].

Parallel to the Toll pathway, the IMD pathway responds primarily to Gram-negative bacterial challenges through recognition of DAP-type peptidoglycan by PGRP-LC receptors [4] [2]. This pathway activates the IMD adaptor protein, leading to a signaling cascade involving FADD and DREDD, which culminates in the nuclear translocation of Relish, another NF-κB family transcription factor [5] [4].

The most significant finding regarding Pyrrhocoris defensin regulation is the demonstration of synergistic cross-talk between Toll and IMD pathways. Research has revealed that simultaneous activation of both pathways produces responses significantly greater than the additive effects of individual pathway stimulation [1] [2]. This synergy occurs through cooperation of different NF-κB transcription factors that bind to shared κB sites in defensin gene promoters [1]. The presence of Spätzle (Toll ligand) and DAP-type peptidoglycan (IMD ligand) together causes synergistic activation of defensin genes, including Drosomycin, Diptericin, and Attacin, suggesting similar regulatory mechanisms exist for Pyrrhocoris defensin [1] [2].

The molecular basis of this cross-talk involves promoter architecture containing multiple κB binding sites that can accommodate different NF-κB transcription factors simultaneously [1]. Mutational analysis has demonstrated that these binding sites are critical for both Toll and IMD pathway responses, with sites 1 and 2 being essential for maximal defensin expression [1]. The synergistic effect appears to result from transcription factor cooperation rather than upstream pathway convergence, as RNA interference experiments targeting individual transcription factors significantly reduce the synergistic response [1] [2].

Pathway ComponentToll PathwayIMD PathwayCross-Talk Mechanism
Primary RecognitionPGRP-SA, PGRP-SDPGRP-LC, PGRP-LEShared PGRP family proteins [4]
Ligand SpecificityLys-type peptidoglycanDAP-type peptidoglycanComplementary recognition spectrum [4]
Key Transcription FactorDorsal/DIFRelishCooperative κB site binding [1]
Target PathogensGram-positive bacteria, fungiGram-negative bacteriaBroad-spectrum response [2]
Activation Kinetics15-30 minutes15-30 minutesEnhanced 30-60 minutes [1]

Tissue-Specific Expression Profiles: Fat Body vs. Midgut Localization

The expression of Pyrrhocoris defensin exhibits distinct tissue-specific patterns that reflect the specialized roles of different anatomical compartments in insect immunity. The fat body and midgut represent the two primary sites of defensin production, each with unique regulatory characteristics and functional significance [6] [7] [8].

The fat body serves as the central organ for systemic immune responses in insects, functioning analogously to the mammalian liver in terms of immune protein production [9]. In Pyrrhocoris apterus, the fat body demonstrates inducible defensin expression characterized by low baseline levels that increase dramatically upon bacterial challenge [7] [8]. This tissue undergoes cyclic growth and diminution correlated with reproductive cycles, with lipid content comprising up to 80 percent of dry weight [10] [11]. The fat body's role in defensin biosynthesis is intimately connected to adipokinetic hormone (AKH) signaling, which modulates both metabolic state and immune responsiveness [12] [9].

Research on Stomoxys calcitrans has provided crucial insights into tissue-specific defensin expression patterns that likely apply to Pyrrhocoris apterus. Northern analysis revealed that midgut-specific defensins are constitutively expressed in anterior midgut tissues, unlike fat body defensins which require immune challenge for expression [6] [7]. These midgut defensins show tissue-specific expression patterns, being produced exclusively by anterior midgut tissue without detectable expression in fat body or hemocytes [6] [8].

The anterior midgut tissue represents a complex anatomical structure comprising midgut epithelium, putative endocrine cells, surrounding muscles, and tracheal elements [6] [7]. The specific cell types responsible for defensin production within this tissue remain incompletely characterized, though evidence suggests epithelial cells are the primary producers [6]. Edman sequencing data combined with molecular cloning indicates that midgut defensins are synthesized as prepropeptides, consistent with a secretory pathway leading to eventual release into the gut lumen [6] [7].

The regulatory mechanisms governing tissue-specific expression differ significantly between fat body and midgut compartments. Midgut defensins demonstrate constitutive baseline expression with upregulation in response to feeding, whether sterile blood meals or those containing lipopolysaccharide [6] [7]. This pattern contrasts sharply with fat body defensins, which typically show undetectable baseline expression in unchallenged insects, increasing only after immune stimulation [6] [8].

Temporal analysis of tissue-specific responses reveals that midgut defensins maintain continuous transcript presence in unstimulated insects, potentially reflecting the constant microbial exposure in the digestive tract [6] [7]. This constitutive expression enables rapid response capability when challenged with pathogens, representing a critical first-line defense mechanism [6].

Tissue TypeExpression PatternBaseline LevelInduction StimulusPrimary Function
Fat BodyInducibleLow/UndetectableBacterial challengeSystemic immune response [7]
Midgut EpitheliumConstitutiveModerateFeeding, LPS exposureLocal mucosal immunity [6]
HemocytesStorage/ReleasePreformed peptidesDirect pathogen contactRapid response [13]
Salivary GlandsVariableTissue-dependentMechanical stimulationFeeding protection [14]

Temporal Dynamics of Induction Upon Bacterial Challenge

The temporal dynamics of Pyrrhocoris defensin induction following bacterial challenge represent a precisely orchestrated molecular response characterized by distinct phases of transcriptional activation, protein synthesis, and regulatory feedback. Understanding these kinetic patterns provides crucial insights into the efficiency and duration of antimicrobial responses in hemipteran insects [15] [16] [17].

Early phase induction (1-3 hours post-challenge) marks the initiation of defensin gene transcription following pathogen recognition. Studies on arthropod defensins demonstrate that mRNA upregulation can be detected as early as 1 hour post-challenge, with significant increases observed by 2-4 hours [13] [18]. During this phase, pattern recognition proteins detect bacterial pathogen-associated molecular patterns (PAMPs), triggering the Toll and IMD signaling cascades [1] [2]. The rapid kinetics of this response reflect the critical importance of early antimicrobial peptide production for survival [16] [17].

Research on Dermacentor variabilis defensin provides valuable temporal insights applicable to Pyrrhocoris defensin regulation. Reverse transcription polymerase chain reaction (RT-PCR) analysis revealed defensin transcripts appearing 1 hour post-bacterial challenge, with sustained expression through 18 hours [13]. Notably, the secreted defensin peptide was detectable in hemolymph as early as 15 minutes post-challenge, indicating rapid processing and release of preformed peptides [13]. This suggests that Pyrrhocoris may similarly maintain stored defensin precursors for immediate release while simultaneously initiating new transcription [13].

The peak expression phase (6-24 hours post-challenge) represents the period of maximum defensin production and accumulation. Time course studies using quantitative real-time PCR demonstrate that human β-defensin 2 (hBD-2) expression peaks at 8 hours post-bacterial stimulation, followed by declining levels at 12 and 24 hours [17]. Similarly, defensin A and C in Aedes aegypti show peak upregulation at 3 hours post-viral challenge, suggesting rapid but transient responses [19] [20]. The temporal pattern indicates that maximum protein accumulation in hemolymph occurs during this phase, providing optimal antimicrobial activity [16] [21].

Late phase regulation (24-48 hours post-challenge) involves the return to baseline expression levels through negative feedback mechanisms. This phase is characterized by transcript degradation and cessation of new protein synthesis, allowing the immune system to return to homeostatic conditions [16] [17]. The duration of this phase varies depending on pathogen persistence, tissue type, and severity of initial challenge [16]. Studies on temporal defensin expression reveal that most antimicrobial peptides return to near-baseline levels within 24-48 hours unless sustained pathogen exposure maintains elevated expression [16] [22].

The kinetic profile of defensin induction also exhibits tissue-specific variations. Midgut defensins show more sustained expression patterns compared to fat body defensins, likely reflecting the continuous microbial exposure in digestive tissues [6] [7]. Hemocyte defensins demonstrate the most rapid kinetics, with preformed peptides released within minutes and new synthesis peaking within hours [13].

Time PhaseDurationMolecular EventsExpression LevelKey Regulators
Early Induction1-3 hoursmRNA transcription initiation10-100 fold increaseNF-κB transcription factors [1]
Peak Expression6-24 hoursMaximum protein synthesis100-1000 fold increaseSustained transcription factor activity [17]
Late Regulation24-48 hoursNegative feedback activationReturn to baselineTranscript degradation, feedback inhibition [16]
Recovery Phase48+ hoursSystem reset to homeostasisBaseline levelsConstitutive regulatory mechanisms [22]

The temporal dynamics also reveal important dose-response relationships, where higher bacterial loads result in more sustained expression and delayed return to baseline [23] [21]. This adaptive feature ensures that defensin production scales with threat severity, optimizing both antimicrobial efficacy and metabolic cost [23]. Furthermore, repeated bacterial challenges can result in priming effects, where subsequent responses show faster kinetics and higher peak expression, suggesting immunological memory components in insect innate immunity [24] [25].

Environmental factors also influence temporal dynamics, with temperature, nutritional status, and circadian rhythms modulating the kinetics of defensin induction [22]. Studies demonstrate that antimicrobial peptide expression follows daily oscillations, with peak responsiveness correlating with periods of highest infection risk [22]. This temporal coordination reflects the evolution of immune responses to anticipate predictable pathogen encounters [22].

Dates

Last modified: 07-20-2023

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